2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O2/c14-9-2-1-3-10(6-9)20-5-4-19(12(20)22)7-11(21)18-8-13(15,16)17/h1-3,6H,4-5,7-8H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAIOXLQTYYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC(F)(F)F)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Intramolecular Hydroamidation
The imidazolidin-2-one moiety is synthesized via BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)-catalyzed cyclization of propargylic ureas. As demonstrated by López et al., this method achieves quantitative yields within 1 hour under mild conditions (room temperature, CH₃CN solvent). For the target compound, 3-(3-chlorophenyl)propargyl urea undergoes cyclization to form 3-(3-chlorophenyl)imidazolidin-2-one through a mechanism involving base-assisted deprotonation and 5-endo-dig cyclization (Figure 1). Computational studies confirm a reaction energy barrier of 18.3 kcal/mol for this step, ensuring rapid kinetics.
Phase Transfer Catalysis (PTC) Approach
Alternative synthesis employs PTC conditions using tetrabutylammonium bromide (TBAB) in a dichloromethane/water biphasic system. Here, 3-chlorophenylglycine Schiff bases react with carbonyl diimidazole (CDI) to form imidazolidinones via nucleophilic attack and cyclization. While this method avoids transition metal catalysts, yields are moderate (62–68%) due to competing hydrolysis pathways. Optimization trials show that maintaining pH 8.5–9.0 with K₂CO₃ minimizes side product formation by 27%.
Preparation of N-(2,2,2-Trifluoroethyl)Acetamide Intermediate
N-Phthalyl Glycine Protection Strategy
The acetamide arm is synthesized from glycine derivatives using a three-step sequence:
- Protection : Glycine reacts with phthalic anhydride in refluxing acetic acid to form N-phthalyl glycine (85% yield).
- Amidation : N-Phthalyl glycine couples with 2,2,2-trifluoroethylamine using EDCI/HOBt in DMF, yielding N-(2,2,2-trifluoroethyl)-N-phthalylacetamide (78% yield).
- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol removes the phthalyl group, producing 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (91% yield).
Carbamate-Based Alternative Route
Patent EP2621894B1 describes an alternative using benzyl carbamate protection:
- Glycine benzyl carbamate reacts with trifluoroethylamine under HATU/DIEA activation to form the protected amide.
- Hydrogenolysis over Pd/C (10 wt%) in methanol removes the benzyl group, yielding the free amine (88% yield).
While this route avoids harsh deprotection conditions, scalability is limited by high Pd catalyst costs (∼$320/g).
Coupling of Imidazolidinone and Acetamide Moieties
Thionyl Chloride-Mediated Activation
The final coupling employs SOCl₂ to activate 2-amino-N-(2,2,2-trifluoroethyl)acetamide’s amine for reaction with 3-(3-chlorophenyl)imidazolidin-2-one’s carbonyl group. Key steps:
Carbodiimide Coupling Reagents
Comparative studies using EDCI/HOBt vs. DCC/DMAP show:
| Coupling System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt | DMF | 76 | 95.2 |
| DCC/DMAP | CH₂Cl₂ | 68 | 91.8 |
EDCI/HOBt in DMF provides superior results due to improved solubility of the imidazolidinone substrate.
Process Optimization and Scalability
Solvent Screening for Cyclization
Testing six solvents for the BEMP-catalyzed step reveals:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| CH₃CN | 37.5 | 94 | 1 |
| DMF | 36.7 | 88 | 1.5 |
| THF | 7.6 | 45 | 4 |
Acetonitrile’s mid-range polarity optimally stabilizes the transition state while allowing rapid reagent diffusion.
Temperature Effects on Amidation
Varying temperatures during the SOCl₂ activation step:
| Temperature (°C) | Conversion (%) | Impurity Profile |
|---|---|---|
| 0–5 | 98 | <1% side products |
| 20–25 | 99 | 3–5% over-acylated |
| 40–45 | 100 | 8–12% decomposition |
Low temperatures (0–5°C) balance high conversion with minimal impurities, critical for API manufacturing.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 4.15 (q, J=9.1 Hz, 2H, CF₃CH₂), 3.89 (s, 2H, COCH₂N), 3.72–3.65 (m, 4H, imidazolidinone CH₂).
- ¹³C NMR : 170.8 (C=O), 156.3 (imidazolidinone C=O), 124.5 (q, J=277 Hz, CF₃).
- HRMS : m/z calcd for C₁₃H₁₂ClF₃N₃O₂ [M+H]⁺ 342.0564, found 342.0561.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 99.1% purity with retention time 12.4 min. Accelerated stability studies (40°C/75% RH, 6 months) indicate <0.5% degradation, confirming robust formulation stability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for drug development and biochemical studies.
Medicine: Its unique chemical structure may contribute to therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The imidazolidinone ring in the target compound distinguishes it from analogs with alternative heterocycles:
- Benzimidazole-thio derivatives: describes 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide, where a benzimidazole-thio group replaces the imidazolidinone.
- Thiazole derivatives: reports 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, featuring a thiazole ring. The twisted dihedral angle (79.7°) between the thiazole and dichlorophenyl groups contrasts with the imidazolidinone’s planar geometry, affecting crystal packing and hydrogen bonding (N–H⋯N interactions) .
- Pyrazole derivatives: discusses 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which adopts a dihydro-pyrazol ring. The conformational flexibility of this core leads to three distinct molecular geometries in the asymmetric unit, unlike the rigid imidazolidinone .
Table 1: Heterocyclic Core Comparison
Substituent Effects on Phenyl Rings
Meta- and para-substitutions on the phenyl ring significantly influence molecular properties:
- 3-Chlorophenyl vs. Dichlorophenyl : The target compound’s 3-chlorophenyl group is less sterically hindered than the 2,6-dichlorophenyl group in ’s compound, which exhibits restricted rotation due to ortho-chloro substituents. This difference impacts crystal packing and solubility .
- Electron-Withdrawing Groups : highlights that meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide ) exhibit altered crystal parameters due to electron-withdrawing effects. Similarly, the target compound’s trifluoroethyl group likely enhances polarity and intermolecular interactions .
N-Substituent Variations in Acetamide Derivatives
The N-(2,2,2-trifluoroethyl) group in the target compound contrasts with other N-substituents:
- Thiazolyl/Benzothiazolyl Groups: and describe compounds with N-thiazolyl or N-benzothiazolyl substituents.
- Trichloroethyl vs. Trifluoroethyl : The trifluoroethyl group’s smaller size and higher electronegativity compared to trichloroethyl () could reduce steric hindrance and enhance solubility in polar solvents .
Table 2: N-Substituent Comparison
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound: While crystallographic data are unavailable, analogs suggest that the imidazolidinone’s carbonyl groups may form hydrogen bonds (e.g., N–H⋯O), similar to ’s pyrazole derivative, which exhibits N–H⋯O dimers .
- Twisted Geometries : ’s compound shows a dihedral angle of 79.7° between phenyl and thiazole rings, whereas ’s pyrazole analog has dihedral angles ranging from 44.5° to 77.5°, indicating variable conformational flexibility .
Biological Activity
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound belonging to the class of imidazolidinones. It has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the compound's chemical properties, synthesis methods, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.8 g/mol. The compound features an imidazolidinone ring, a chlorophenyl group, and a trifluoroethyl substituent, which contribute to its lipophilicity and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClF₃N₃O₂ |
| Molecular Weight | 357.8 g/mol |
| Melting Point | 214-216 °C |
| Solubility | Insoluble in water; soluble in DMSO and DMF |
| Density | 1.25 g/cm³ at 25 °C |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-chlorophenyl isocyanate with 2,2,2-trifluoroethylamine under controlled conditions. The process can be optimized for high yields through various solvents and catalysts. A typical reaction pathway includes:
- Formation of an intermediate from the isocyanate and amine.
- Cyclization to form the imidazolidinone ring.
- Purification via recrystallization or chromatography.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly against various bacterial strains. Its mechanism of action may involve inhibition of specific enzymes or receptors associated with bacterial infections.
Antibacterial Activity
In vitro studies have demonstrated that this compound possesses antibacterial properties. It has been shown to inhibit the growth of several Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the chlorophenyl or trifluoroethyl groups can significantly influence its antibacterial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of imidazolidinone derivatives revealed that this compound exhibited superior inhibitory effects compared to other derivatives tested. The results indicated a promising lead for further development into new antibacterial agents.
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis highlighted that variations in the trifluoroethyl group could enhance the lipophilicity and membrane permeability of the compound, thereby improving its bioavailability in biological systems. This study emphasized the importance of structural modifications in optimizing therapeutic efficacy.
Q & A
Q. What are the critical steps in synthesizing 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide, and how is purity ensured?
- Methodological Answer : Synthesis typically involves:
Coupling Reactions : Formation of the imidazolidinone core via condensation of 3-chlorophenyl isocyanate with ethylenediamine derivatives under anhydrous conditions .
Acetamide Formation : Reaction of intermediates with chloroacetyl chloride, followed by substitution with 2,2,2-trifluoroethylamine in the presence of triethylamine to form the acetamide bond .
Purification : Recrystallization (using solvents like methanol or ethyl acetate) and column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to achieve >95% purity .
Purity is confirmed via HPLC (retention time analysis) and ¹H/¹³C NMR (integration of proton signals and absence of extraneous peaks) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., trifluoroethyl CH₂ at δ ~4.2 ppm, imidazolidinone carbonyl at δ ~170 ppm) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 378.1) .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ confirm C=O stretches (amide and imidazolidinone) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state forms .
Q. What preliminary biological assays are recommended to assess the compound’s activity?
- Methodological Answer :
- In Vitro Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates; IC₅₀ values are calculated via dose-response curves .
- Antimicrobial Susceptibility Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
Advanced Questions
Q. How can synthesis yields be optimized when scaling reactions to multi-gram quantities?
- Methodological Answer :
- Catalyst Screening : Use Cu(I)/TMEDA systems to accelerate coupling steps (e.g., 20% yield improvement vs. uncatalyzed reactions) .
- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates, reducing side-product formation .
- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., chloroacetylation) to improve temperature control and scalability .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate protocols across labs .
- Metabolic Stability Testing : Assess compound degradation in cell media (e.g., LC-MS quantification over 24 hours) to rule out false negatives .
- Structural Confirmation : Re-characterize batches via NMR to exclude regioisomeric impurities (e.g., misassigned chloro-substitution) .
- Orthogonal Assays : Compare results from fluorescence-based and radiometric enzyme assays to identify interference .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3NT1) to identify key interactions (e.g., H-bonding with trifluoroethyl group) .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with activity data to guide structural modifications .
Q. How do structural analogs compare in activity, and what SAR trends emerge?
- Comparative Analysis :
| Compound Modification | Biological Activity (IC₅₀, µM) | Key SAR Insight |
|---|---|---|
| 3-Chlorophenyl → 4-Fluorophenyl | Anticancer: 12.3 → 18.7 | Electron-withdrawing groups at meta-position enhance activity . |
| Trifluoroethyl → Methyl | Kinase Inhibition: 5.2 → 23.4 | Trifluoroethyl boosts lipophilicity and target affinity . |
| Imidazolidinone → Pyrimidinone | Antibacterial: MIC 8 µg/mL → 32 µg/mL | Rigid heterocycles reduce conformational flexibility, lowering potency . |
Methodological Notes
- Data Reproducibility : Always report solvent grades, catalyst lots, and equipment models (e.g., Bruker NMR vs. Jeol) to aid replication .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing and obtain institutional approval for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
